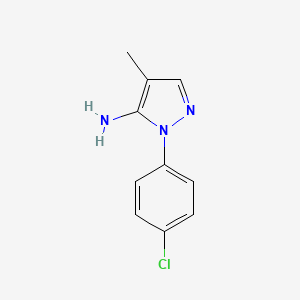

1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-13-14(10(7)12)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKWLTBHPGLFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-chlorophenylhydrazine with 4-methyl-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide. This leads to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex pyrazole derivatives, which are of interest in the development of new materials and catalysts.

Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.

Medicine: The compound is being studied for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to other bioactive pyrazoles makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for the production of various commercial products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Further research is needed to elucidate the precise molecular targets and pathways involved in its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variations

Key Observations :

- Para-substituted halogens (e.g., 4-Cl or 4-F) enhance electronic conjugation, improving stability and interaction with biological targets .

Pyrazole Ring Substituent Variations

Key Observations :

- Position 3 substituents (e.g., CF₃ or phenyl) alter electronic density on the pyrazole ring, impacting interactions with enzymes like c-Met kinase .

- Ketone substitution at position 5 (vs. amine) significantly changes hydrogen-bonding capacity and metabolic pathways .

Antitumor and Cytotoxic Activity

- Chalcone Derivatives : (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (IC₅₀ = 37.24 µg/mL against MCF-7 cells) shows higher cytotoxicity than the parent pyrazole-amine, likely due to the α,β-unsaturated ketone moiety .

- Triazole Derivatives : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits NCI-H522 lung cancer cells (GP = 68.09%) via c-Met kinase inhibition .

- Pyrazole-Amines : 1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine exhibits moderate activity in preliminary screens but requires structural optimization for enhanced potency .

Antimicrobial Activity

Structural and Crystallographic Insights

- Conjugation Effects : In 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the dihedral angle between the pyrazole and 4-chlorophenyl ring is 18.23° , indicating partial conjugation and planar rigidity .

- Crystal Packing : Centrosymmetric space groups (e.g., P2₁/c) are common in pyrazole derivatives, stabilizing structures via weak C–H⋯O and π–π interactions .

Biological Activity

1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chlorophenyl group and a methyl group, contributing to its unique reactivity and biological activity. Its molecular formula is C10H10ClN3, with a molecular weight of approximately 207.66 g/mol. The presence of the chlorine atom is notable as it can enhance binding affinity to biological targets, potentially improving pharmacological profiles.

1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine exhibits several biochemical properties that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various pathogens. It has been shown to inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain derivatives .

- Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, in studies involving derivatives, compounds similar to 1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine exhibited IC50 values indicating potent activity against gastric cancer cells (IC50 = 60 nM) and other cancer types .

The exact mechanism of action for 1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is still being elucidated, but several pathways have been identified:

- Enzyme Inhibition : The compound interacts with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase, enhancing their activity and reducing oxidative stress within cells. This modulation can lead to protective effects against cellular damage.

- Cell Signaling Modulation : Studies have shown that the compound affects cell signaling pathways and gene expression. For example, it reduces reactive oxygen species (ROS) levels in SH-SY5Y cells while increasing reduced glutathione levels, indicating a potential antioxidant role.

Table 1: Cytotoxicity of 1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4a | NUGC | 343 |

| 4b | HEPG2 | 428 |

| 4c | NUGC | 60 |

| 6a | DLDI | 890 |

| 6b | MCF | 580 |

This table summarizes the cytotoxic effects observed in various studies, highlighting the compound's potential in cancer therapy.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives related to 1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of multiple pyrazole derivatives, including those structurally related to 1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine. The results indicated strong inhibition against Staphylococcus aureus and Staphylococcus epidermidis, showcasing the compound's potential as an antimicrobial agent .

- Cytotoxicity Testing : In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that these compounds could serve as leads for anticancer drug development .

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from 4-chlorobenzaldehyde and hydrazine hydrate to form 4-chlorophenylhydrazine. Subsequent condensation with ethyl acetoacetate yields 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-one, followed by methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). Critical factors include:

- Temperature control (80–100°C for cyclization steps) to avoid side reactions.

- Solvent selection (e.g., ethanol for cyclization, DMF for alkylation).

- Purification via column chromatography or recrystallization to isolate the amine product .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and amine proton signals (δ 4.8–5.2 ppm).

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and crystal packing (e.g., triclinic system with space group P1) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 237.68 for [M+H]⁺) .

- IR spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy) across studies?

- Methodological Answer :

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and inflammatory models (e.g., LPS-induced RAW 264.7 macrophages) to minimize variability .

- Purity validation : Employ HPLC (>95% purity) to rule out contaminants affecting bioactivity .

- Mechanistic studies : Conduct molecular docking (e.g., AutoDock Vina) to compare binding affinities with targets like COX-2 (anti-inflammatory) or topoisomerase II (anticancer) .

Q. What strategies are recommended for optimizing synthesis to improve yield and scalability while maintaining regioselectivity?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .

- Flow chemistry : Enables continuous production with automated temperature/pH control, minimizing byproducts .

- Catalyst optimization : Use Pd/C or Ni catalysts for selective methylation, avoiding over-alkylation .

Q. How can computational models guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with IC₅₀ values .

- Molecular dynamics simulations : Predict stability of target-ligand complexes (e.g., 100 ns simulations in GROMACS) to prioritize derivatives .

- ADMET profiling : Use SwissADME to optimize solubility and reduce hepatotoxicity risks .

Q. What experimental approaches are used to analyze the compound’s interaction with enzymes like kinases or cytochrome P450?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ via fluorescence-based kits (e.g., CYP3A4 inhibition using luciferin-IPA) .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) in real-time .

- Crystallography : Co-crystallize the compound with the enzyme (e.g., PDB deposition) to identify binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.